![molecular formula C17H15BrN4S B5537821 N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)
N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine
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Description
Synthesis Analysis
The synthesis of compounds related to N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine involves various strategies, including the reduction of benzylidene derivatives and reactions of 4-bromobenzyl with different primary amines. For example, a similar compound was synthesized via the reduction of N-benzylidene-thiazol-2-amine with NaBH4, highlighting the use of reduction reactions in the synthesis process of such triazole derivatives (Ye Jiao et al., 2015).
Molecular Structure Analysis
The molecular structure of related triazole compounds has been determined using techniques like single-crystal X-ray diffraction, which reveals the crystal system, space group, and molecular dimensions. For instance, a compound exhibited crystallization in a monoclinic system, providing insights into the arrangement of molecules in the crystal lattice (Ye Jiao et al., 2015).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, including condensation and alkylation, to form new derivatives with antimicrobial and antitumor activities. The reactivity of the 4-bromobenzyl component in triazoles allows for the introduction of different substituents, contributing to the compound's diverse chemical properties (A. Kaneria et al., 2016).
Scientific Research Applications
Corrosion Inhibition
Triazole Schiff bases, including derivatives similar to N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine, have been investigated for their application as corrosion inhibitors on mild steel in acidic media. These compounds exhibit significant corrosion inhibition efficiency, which increases with the concentration of the inhibitor. Their adsorption follows the Langmuir isotherm, suggesting a strong interaction with the metal surface. The efficiency of these inhibitors is supported by thermodynamic, electrochemical, and quantum chemical evaluations, making them potential candidates for protecting metals against corrosion (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).
Antimicrobial Activity
Synthesis and characterization of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives have been reported, highlighting their antimicrobial properties. These compounds were screened against various bacterial and fungal strains, showing promising antimicrobial activity. This research opens avenues for the development of new antimicrobial agents to combat resistant microbial strains (A. Kaneria, Nilesh M. Thumar, K. Ladva, M. Vadodaria, 2016).
properties
IUPAC Name |
(E)-N-[3-[(4-bromophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-phenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4S/c1-13-20-21-17(23-12-15-7-9-16(18)10-8-15)22(13)19-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHVQQWDYWPZKL-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=CC=C2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=CC=C2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromobenzyl)sulfanyl]-5-methyl-N-[(E)-phenylmethylidene]-4H-1,2,4-triazol-4-amine |
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